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Compound of Interest

Compound Name: Cochlioquinone A

Cat. No.: B018001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cochlioquinone A, a bioactive

meroterpenoid isolated from fungi such as Drechslera sacchari and Bipolaris species. This

document details its molecular characteristics and provides comprehensive protocols for its

analysis by mass spectrometry, a critical technique for its identification and quantification in

complex biological matrices.

Core Physicochemical Data
Cochlioquinone A is a structurally complex molecule with notable biological activities,

including the inhibition of diacylglycerol kinase (DGK). Its fundamental properties are

summarized below for easy reference.

Property Value Source

Molecular Formula C₃₀H₄₄O₈ [1][2][3]

Average Molecular Weight 532.67 g/mol [1][2]

Monoisotopic (Exact) Mass 532.30361836 Da [1][2]

Elemental Composition
C: 67.65%; H: 8.33%; O:

24.03%
[2]
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High-Resolution Mass Spectrometry (HRMS)
Analysis
High-resolution mass spectrometry is a pivotal tool for the unambiguous identification of

Cochlioquinone A. The technique provides a highly accurate mass measurement, allowing for

the determination of the elemental formula. The primary method employed is Liquid

Chromatography coupled with Electrospray Ionization and Quadrupole Time-of-Flight (LC-ESI-

QTOF) mass spectrometry.

Mass Spectrometry Data
Analysis is typically performed in positive ionization mode, where Cochlioquinone A is

observed as the protonated molecule, [M+H]⁺.

Ion Observed m/z Theoretical m/z

[M+H]⁺ 533.3109 533.3109

Tandem Mass Spectrometry (MS/MS) Fragmentation
Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion yields a characteristic

fragmentation pattern. These fragments are crucial for structural confirmation. Key fragments

observed are detailed below.

Precursor Ion (m/z)
Fragmentation
Energy

Major Fragment
Ions (m/z)

Relative Intensity

533.3109 10 eV
515.3004, 455.2793,

497.2896
999, 363, 130

533.3109 20 eV
455.2800, 437.2691,

515.3008
999, 95, 105

Note: Relative intensities are indicative and may vary based on instrumental conditions.

Experimental Protocols
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The following protocols provide a detailed methodology for the extraction and analysis of

Cochlioquinone A from fungal cultures using LC-ESI-QTOF-MS. These are representative

methods and may require optimization based on the specific laboratory equipment and sample

matrix.

Sample Preparation: Extraction from Fungal Culture
Culture Harvesting: Grow the fungal strain (e.g., Bipolaris sorokiniana) on a suitable solid or

in a liquid medium until sufficient biomass and secondary metabolite production are achieved

(typically 7-14 days).

Solvent Extraction:

For solid cultures, excise agar plugs. For liquid cultures, separate the mycelia from the

broth by filtration.

Perform a two-step solvent extraction. First, extract the biomass/agar plugs twice with

ethyl acetate containing 1% formic acid.

Follow this with a second extraction using a more polar solvent like acetonitrile or

isopropanol to ensure a broad range of metabolites are captured.

Combine the organic extracts.

Concentration: Evaporate the solvent from the combined extracts under a gentle stream of

nitrogen or using a rotary evaporator at a temperature below 40°C.

Reconstitution: Dissolve the dried residue in a known volume of methanol or a solvent

mixture compatible with the LC mobile phase (e.g., water:methanol:acetonitrile, 2:1:1).

Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter (e.g., PTFE) to

remove any particulate matter prior to injection.

UPLC-QTOF-MS/MS Analysis
This method is adapted from established protocols for the analysis of fungal secondary

metabolites.
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Liquid Chromatography System: Waters ACQUITY UPLC or equivalent.

Column: Waters ACQUITY BEH C18 column (2.1 x 100 mm, 1.7 µm).

Mobile Phase:

Solvent A: Water with 0.1% Formic Acid

Solvent B: Acetonitrile with 0.1% Formic Acid

Gradient Elution:

Time (min) Flow Rate (mL/min) % Solvent B

0.0 - 2.0 0.3 35

2.0 - 17.0 0.3 35 → 98

17.0 - 19.0 0.3 98

| 19.1 - 21.0 | 0.3 | 35 (Re-equilibration) |

Column Temperature: 40°C.

Injection Volume: 2-5 µL.

Mass Spectrometry System: Waters SYNAPT G2 HDMS Q-TOF or equivalent.

Ionization Mode: Electrospray Ionization (ESI), Positive.

Capillary Voltage: 3.0 kV.

Sampling Cone Voltage: 30 V.

Source Temperature: 120°C.

Desolvation Temperature: 350°C.

Desolvation Gas Flow: 600 L/hr.
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Mass Range: m/z 50 - 1200.

MS/MS Acquisition: Set to acquire MS/MS data for the top 3-5 most intense ions from each

MS scan. Use a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.

Biological Activity and Signaling Pathways
Cochlioquinone A is a known inhibitor of diacylglycerol kinase (DGK), an enzyme that plays a

critical role in lipid signaling by converting diacylglycerol (DAG) to phosphatidic acid (PA). By

inhibiting DGK, Cochlioquinone A modulates the levels of these two important second

messengers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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